molecular formula C14H20O3 B13689164 Ethyl 3-hydroxy-3-mesitylpropanoate

Ethyl 3-hydroxy-3-mesitylpropanoate

Cat. No.: B13689164
M. Wt: 236.31 g/mol
InChI Key: FJLRLHHZLRMRFT-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-mesitylpropanoate is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol It is a derivative of propanoic acid and features a mesityl group, which is a substituted benzene ring with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-3-mesitylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-3-mesitylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically requires refluxing the mixture to achieve a high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts such as ion exchange resins can be used to facilitate the esterification process, allowing for milder reaction conditions and easier separation of products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxy-3-mesitylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-mesitylpropanoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of 3-hydroxy-3-mesitylpropanoic acid and ethanol. The mesityl group can participate in aromatic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

    Ethyl 3-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a mesityl group.

    Ethyl 3-hydroxy-3-(4-methylphenyl)propanoate: Similar structure with a para-methylphenyl group.

Uniqueness: Ethyl 3-hydroxy-3-mesitylpropanoate is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that influence its chemical reactivity and stability. This makes it distinct from other similar compounds and useful in specific synthetic applications .

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2,4,6-trimethylphenyl)propanoate

InChI

InChI=1S/C14H20O3/c1-5-17-13(16)8-12(15)14-10(3)6-9(2)7-11(14)4/h6-7,12,15H,5,8H2,1-4H3

InChI Key

FJLRLHHZLRMRFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1C)C)C)O

Origin of Product

United States

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